molecular formula C29H24N4O3 B2536295 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-phenoxyphenyl)urea CAS No. 548749-25-3

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-phenoxyphenyl)urea

Cat. No.: B2536295
CAS No.: 548749-25-3
M. Wt: 476.536
InChI Key: GORQKJGIAYSMFZ-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-phenoxyphenyl)urea is a useful research compound. Its molecular formula is C29H24N4O3 and its molecular weight is 476.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-phenoxyphenyl)urea is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C23H22N4O2
  • Molecular Weight : 398.45 g/mol

Structural Features

The structure includes:

  • A diazepine ring which contributes to its biological activity.
  • Urea functional group that may enhance interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various pharmacological activities:

  • Antitumor Activity : Initial studies have shown that related compounds can inhibit cancer cell proliferation. For instance, benzamide derivatives have demonstrated significant antitumor effects in clinical settings .
  • Neuroprotective Effects : The diazepine moiety is often associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other benzamide derivatives which have shown inhibition against dihydrofolate reductase and RET kinase .

Pharmacological Studies

Several studies have evaluated the pharmacological profiles of similar compounds:

StudyFindings
Investigated the role of purinergic signaling in inflammation and immunity; compounds targeting this pathway showed promise in modulating immune responses.
Evaluated the efficacy of benzamide derivatives as RET kinase inhibitors; demonstrated moderate to high potency in inhibiting cell proliferation.

Clinical Applications

In a clinical context, benzamide derivatives have been explored for their therapeutic potential in various cancers. A notable case involved a cohort receiving benzamide-positive treatments, where 60% exhibited prolonged survival rates exceeding two years .

Preclinical Studies

Preclinical evaluations have highlighted the compound's potential in treating conditions like diabetes and obesity through metabolic pathway modulation. Compounds with structural similarities were shown to inhibit key metabolic enzymes effectively .

Properties

IUPAC Name

1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(4-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3/c1-33-25-15-9-8-14-24(25)26(20-10-4-2-5-11-20)31-27(28(33)34)32-29(35)30-21-16-18-23(19-17-21)36-22-12-6-3-7-13-22/h2-19,27H,1H3,(H2,30,32,35)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQKJGIAYSMFZ-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.